

In-Depth Technical Guide to ALD-PEG4-OPFP

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Compound of Interest

Compound Name: ALD-PEG4-OPFP

Cat. No.: B1526763

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, **ALD-PEG4-OPFP**, a crucial tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, detailed experimental protocols for its use, and visual representations of its reaction mechanisms and experimental workflows.

Core Properties of ALD-PEG4-OPFP

ALD-PEG4-OPFP is a heterobifunctional crosslinker that features a four-unit polyethylene glycol (PEG) spacer, an aldehyde group, and a pentafluorophenyl (OPFP) ester. The PEG spacer enhances solubility and reduces aggregation, while the two distinct reactive groups allow for the sequential and specific conjugation of different molecules.

Quantitative Data Summary

The key quantitative data for **ALD-PEG4-OPFP** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	563.47 g/mol	[1]
Chemical Formula	C ₂₅ H ₂₆ F ₅ NO ₈	[1]
Purity	Typically ≥95%	
PEG Units	4	
Reactive Group 1	Aldehyde (-CHO)	
Reactive Group 2	Pentafluorophenyl Ester (-OPFP)	
Storage Conditions	-20°C, desiccated	

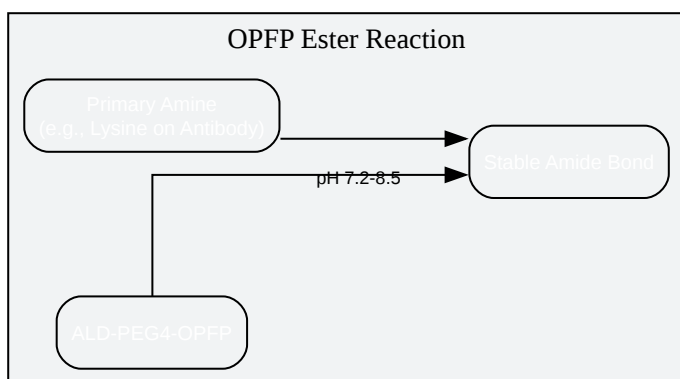
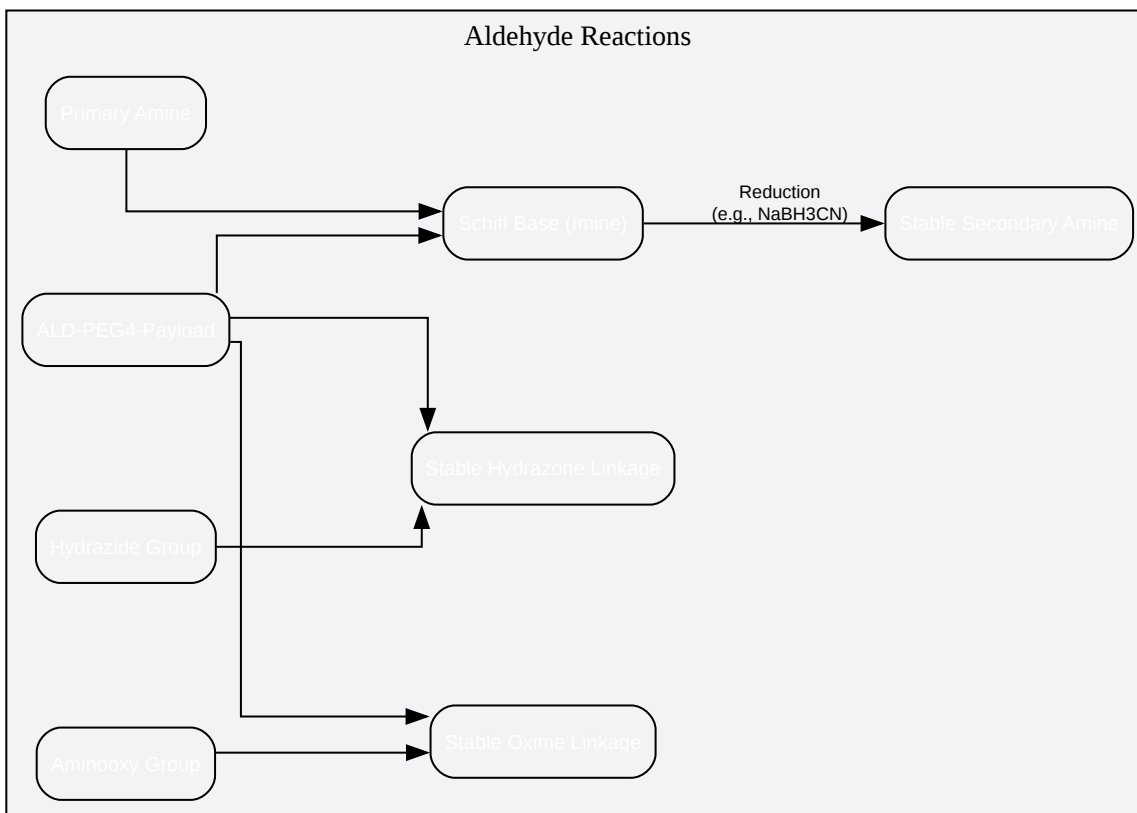
Reaction Chemistry and Signaling Pathways

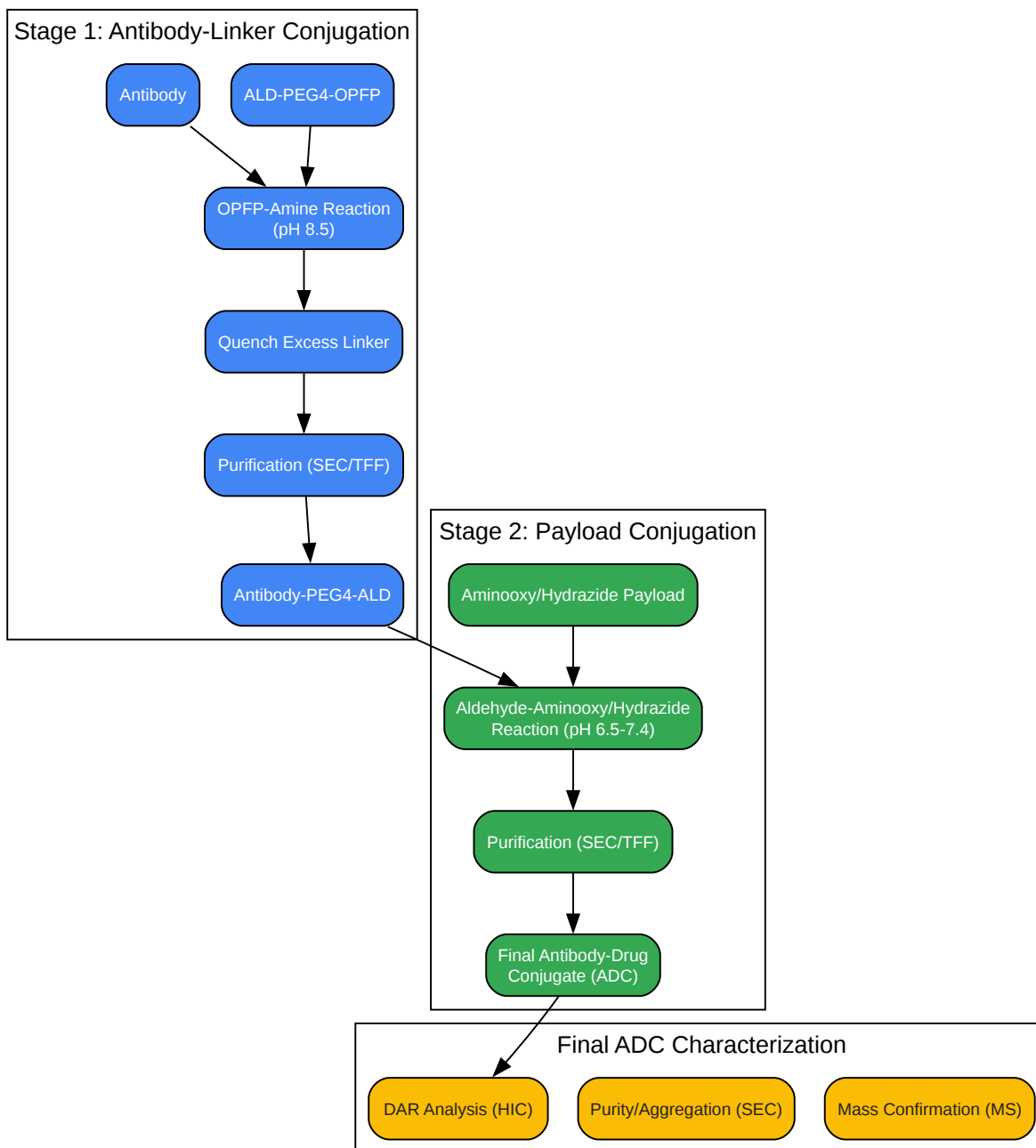
ALD-PEG4-OPFP does not participate in biological signaling pathways itself; rather, it is a synthetic tool used to create stable conjugates. The utility of this linker lies in the orthogonal reactivity of its aldehyde and OPFP ester moieties.

The pentafluorophenyl (PFP) ester is a highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine residues in antibodies) to form a stable amide bond. PFP esters are known for their high efficiency and reduced susceptibility to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.

The aldehyde group can react with several functional groups, most notably with aminoxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. Alternatively, it can react with a primary amine to form a Schiff base (imine), which can then be reduced by an agent like sodium cyanoborohydride to form a stable secondary amine.

Below is a diagram illustrating the reaction pathways for the functional groups of **ALD-PEG4-OPFP**.





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References

- 1. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
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